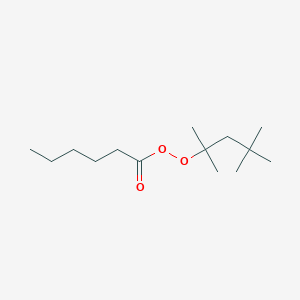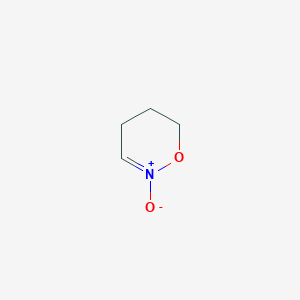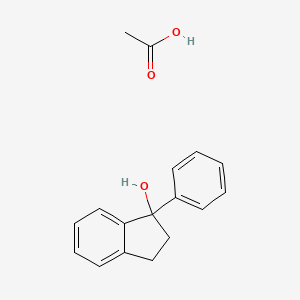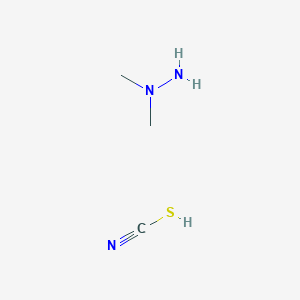
1,1-Dimethylhydrazine;thiocyanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylhydrazine: is a highly toxic and volatile compound widely used as a rocket propellantThiocyanic acid is a chemical compound with the formula HSCN. It is a colorless, volatile liquid that is used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethylhydrazine can be synthesized through the reaction of monochloramine with dimethylamine, resulting in 1,1-dimethylhydrazinium chloride. Another method involves the N-dimethylation of acetylhydrazine using formaldehyde and hydrogen .
Industrial Production Methods: Industrial production of 1,1-dimethylhydrazine typically involves the Raschig process, where monochloramine reacts with dimethylamine. This method is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is highly reactive and can form numerous derivatives through these reactions .
Common Reagents and Conditions:
Oxidation: Catalytic oxidation using molecular oxygen over platinum or other noble metal catalysts.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents.
Substitution: Substitution reactions can occur with various halogens or other electrophiles.
Major Products Formed:
- Oxidation products include nitrogen oxides and carbon dioxide .
- Reduction products can include dimethylamine and other amines.
- Substitution reactions can yield a variety of substituted hydrazines .
Scientific Research Applications
1,1-Dimethylhydrazine is used extensively in scientific research due to its high reactivity and versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 1,1-dimethylhydrazine involves its high reactivity with various biological molecules. It can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to mutagenic and carcinogenic effects . The molecular targets include nucleic acids and enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Hydrazine: A simpler hydrazine compound with similar reactivity but less toxicity.
Methylhydrazine: A methylated derivative of hydrazine with similar applications and reactivity.
N-Nitrosodimethylamine: A toxic byproduct formed from the oxidation of 1,1-dimethylhydrazine.
Uniqueness: 1,1-Dimethylhydrazine is unique due to its high volatility, reactivity, and widespread use as a rocket propellant. Its ability to form a wide range of derivatives and its applications in various fields make it a compound of significant interest .
Properties
CAS No. |
496924-23-3 |
|---|---|
Molecular Formula |
C3H9N3S |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
1,1-dimethylhydrazine;thiocyanic acid |
InChI |
InChI=1S/C2H8N2.CHNS/c1-4(2)3;2-1-3/h3H2,1-2H3;3H |
InChI Key |
KNQGACQRBJQOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N.C(#N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)

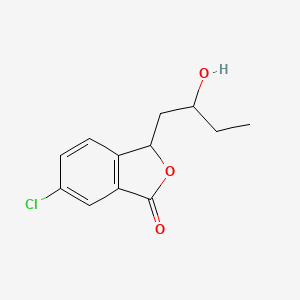
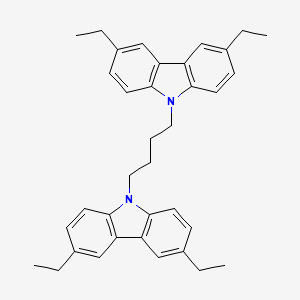
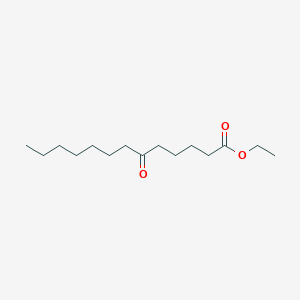
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
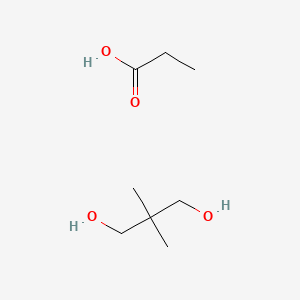
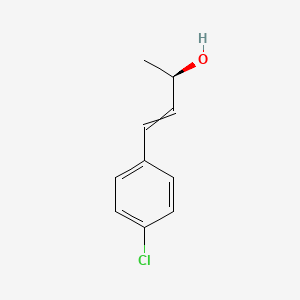

![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)
